N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that features a quinoxaline core linked to a thiophene sulfonamide moiety through a phenethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . The phenethylamino group can be introduced through nucleophilic substitution reactions, while the thiophene-2-sulfonamide moiety is often added via sulfonation reactions using thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenethylamino or thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenethylamino or thiophene moieties .
Scientific Research Applications
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with nucleic acids or proteins, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The phenethylamino group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-(quinoxalin-2-yl)phenyl)thiophene-2-sulfonamide: Similar structure but lacks the phenethylamino group.
2-(phenethylamino)quinoxaline: Lacks the thiophene-2-sulfonamide moiety.
Thiophene-2-sulfonamide derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
N-(3-(phenethylamino)quinoxalin-2-yl)thiophene-2-sulfonamide is unique due to the combination of its quinoxaline core, phenethylamino group, and thiophene-2-sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[3-(2-phenylethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h1-11,14H,12-13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFVPBGLAOBZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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